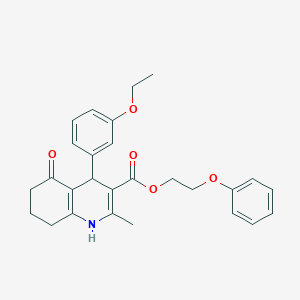

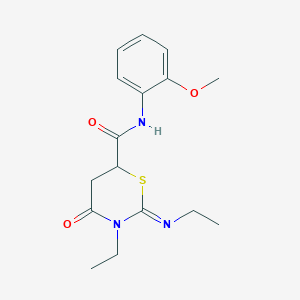

1,4-二氢-2,6-二甲基-3,5-吡啶二甲酸二乙酯

科学研究应用

作用机制

Diludine主要通过其抗氧化特性发挥作用。它抑制脂质的过氧化,从而保护细胞膜免受氧化损伤。Diludine还调节参与氧化应激反应的各种酶的活性,例如超氧化物歧化酶和过氧化氢酶。 此外,它还影响某些激素的水平,包括甲状腺激素和生殖激素,这些激素有助于其在动物中促进生长的和增强繁殖的效果 .

生化分析

Biochemical Properties

Diludine plays a crucial role in biochemical reactions, particularly as an antioxidant. It interacts with enzymes such as superoxide dismutase (SOD) and proteins involved in oxidative stress responses. Diludine has been shown to reduce oxidative stress by decreasing SOD activity and increasing malondialdehyde (MDA) abundance . Additionally, it enhances the total antioxidant capacity (TAOC) in biological systems . These interactions highlight the compound’s potential in modulating oxidative stress and improving overall antioxidant status.

Cellular Effects

Diludine exerts various effects on different cell types and cellular processes. In dairy cows, it has been observed to improve antioxidative status and reduce oxidative stress during parturition . This compound influences cell function by modulating oxidative stress-related indices, such as SOD and MDA levels . Furthermore, Diludine has been shown to enhance milk yield and milk fat content in dairy cows, indicating its positive impact on cellular metabolism and productivity . These effects suggest that Diludine can play a significant role in improving cellular health and function.

Molecular Mechanism

The molecular mechanism of Diludine involves its interaction with various biomolecules and enzymes. It acts as an antioxidant by reducing oxidative stress and enhancing the total antioxidant capacity . Diludine’s mechanism of action includes binding interactions with enzymes like SOD, leading to decreased activity and increased MDA levels . Additionally, it influences gene expression related to oxidative stress responses, further contributing to its antioxidant effects . These molecular interactions underline the compound’s potential in modulating oxidative stress and improving cellular health.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Diludine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that Diludine maintains its antioxidant properties over extended periods, with consistent reductions in oxidative stress markers such as SOD and MDA . The compound’s stability and sustained effects make it a valuable tool for long-term studies on oxidative stress and cellular health.

Dosage Effects in Animal Models

The effects of Diludine vary with different dosages in animal models. In dairy cows, a dosage of 5 g per day has been shown to improve antioxidative status and reduce oxidative stress . Higher dosages may lead to enhanced effects on milk yield and milk fat content . It is essential to monitor for potential toxic or adverse effects at high doses to ensure the compound’s safety and efficacy in animal models.

Metabolic Pathways

Diludine is involved in various metabolic pathways, particularly those related to oxidative stress and antioxidant responses. It interacts with enzymes such as SOD and proteins involved in oxidative stress regulation . These interactions contribute to the compound’s ability to modulate oxidative stress and improve overall antioxidant status. Understanding the metabolic pathways of Diludine can provide insights into its potential therapeutic applications.

Transport and Distribution

The transport and distribution of Diludine within cells and tissues involve interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its efficacy in modulating oxidative stress . Understanding the transport and distribution mechanisms of Diludine can help optimize its delivery and therapeutic potential.

Subcellular Localization

Diludine’s subcellular localization is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that Diludine exerts its effects precisely where needed, enhancing its efficacy in modulating oxidative stress and improving cellular health.

准备方法

合成路线和反应条件

Diludine可以通过乙酰乙酸乙酯和甲醛在乙酸铵存在下的反应合成。该反应通常在乙醇溶液中回流条件下进行约一个小时。 然后将所得产物冷却以沉淀晶体,过滤并用乙醇洗涤得到淡黄色粉末 .

工业生产方法

在工业环境中,Diludine的生产遵循类似的合成路线,但规模更大。反应条件经过优化以确保高产率和高纯度的产品。 连续流动反应器和自动化系统的使用有助于保持一致的反应条件和产品质量 .

化学反应分析

反应类型

Diludine会发生各种化学反应,包括:

氧化: Diludine可以氧化形成吡啶衍生物。

还原: 它可以还原形成四氢吡啶衍生物。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用氢化铝锂和硼氢化钠等还原剂。

取代: 烷基卤化物和酰氯等试剂常用于取代反应.

主要形成的产物

氧化: 吡啶衍生物。

还原: 四氢吡啶衍生物。

取代: 各种酯类和酰胺类衍生物.

相似化合物的比较

类似化合物

硝苯地平: 另一种二氢吡啶衍生物,用作钙通道阻滞剂,用于治疗高血压和心绞痛。

氨氯地平: 一种二氢吡啶钙通道阻滞剂,用于治疗高血压和冠心病。

尼卡地平: 一种二氢吡啶钙通道阻滞剂,用于治疗高血压和心绞痛.

Diludine的独特性

Diludine因其多功能特性而独一无二。与主要用作钙通道阻滞剂的其他二氢吡啶衍生物不同,Diludine具有显著的抗氧化特性,并广泛用作畜牧业中的饲料添加剂。 它能够增强生长,提高饲料效率,并提高牲畜的繁殖性能,使其与其他类似化合物区分开来 .

属性

IUPAC Name |

diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-5-17-12(15)10-7-11(13(16)18-6-2)9(4)14-8(10)3/h14H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXTYJXBORAIHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80150895 | |

| Record name | Etidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1149-23-1 | |

| Record name | Hantzsch ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1149-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001149231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diludine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diludine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWN6123BUG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of diludine?

A1: Diludine has the molecular formula C13H19NO4 and a molecular weight of 253.29 g/mol [].

Q2: What spectroscopic data is available for diludine?

A2: Spectroscopic characterization of diludine includes:

- 1H NMR (1:1 DMSO/CDCl3, 400 MHz): δ 7.99 (s, 1H), 4.04 (q, J = 6.8 Hz, 4H), 3.09 (s, 2H), 2.09 (s, 6H), 1.20 (t, J = 7.2 Hz, 6H) [].

- 13C NMR (CHCl3, 100 MHz): δ 168.3, 145.1, 99.7, 59.9, 25.0, 19.3, 14.7 [].

- FTIR (cm−1) (neat): 3346, 3108, 2953, 2924, 2854, 1697, 1646, 1506 [].

Q3: What is known about the stability of diludine?

A3: Diludine can be included in β-cyclodextrin to form inclusion complexes. This method not only increases the compound's solubility in water by 4.6 times but also enhances its stability to light by 4 times [].

Q4: How does diludine impact growth performance in animals?

A4: Studies show that diludine supplementation in animal diets can improve growth performance in various species:

- Rainbow trout: Dietary diludine (1 g/kg) improved growth and feed utilization in juveniles, potentially by influencing muscle fiber characteristics [].

- Broiler chickens: Diludine (50 and 100 mg/kg) in the diet enhanced average daily gain and feed intake, indicating improved growth performance [].

- Mice: Diludine supplementation (100-200 mg/kg) significantly increased body weight gain compared to control groups [].

Q5: What are the reported antioxidant effects of diludine?

A5: Research suggests that diludine possesses antioxidant properties:

- Rainbow trout: Diludine (0.2-1 g/kg) in the diet increased liver antioxidant enzyme activities (SOD, CAT, GR, G6PD, GST) and reduced lipid peroxidation (MDA levels) [].

- Carp: Diludine (1000 mg/kg) in the diet significantly improved reproductive parameters, including increased egg and milt production, and decreased oxidative stress markers (SOD activity and MDA content) in the ovary, liver, and muscle [].

- Monopterus albus: Dietary diludine (0.15 mg/kg) improved reproductive parameters, egg quality, hatching rate, and exhibited antioxidant effects by reducing SOD activity and MDA content in the ovary, liver, and muscle [].

- Transition cows: Diludine (5 g/day) improved antioxidant status by reducing SOD levels and increasing MDA and TAOC levels, potentially contributing to improved animal health and milk production [].

Q6: Are there any analytical methods available for diludine quantification?

A6: High-performance liquid chromatography (HPLC) has been employed for the determination of diludine in solid feed []. Additionally, a method combining enhanced matrix removal-lipid clean-up with ultra-performance liquid chromatography-tandem mass spectrometry (EMR-LC-UPLC-MS/MS) using isotopic internal standard correction has been developed for quantifying diludine residues in animal-derived matrices [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-({[(2Z)-3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B389678.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(3,4-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B389680.png)

![2-([4-Chloro-3-(trifluoromethyl)phenyl]imino)-N-(4-ethoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B389681.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(4-fluorophenyl)imino]-3-isobutyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B389683.png)

![(2Z)-3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B389685.png)

![N-{3-(4-fluorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}benzamide](/img/structure/B389692.png)

![Ethyl {[3,5-dicyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B389694.png)